Chromic sulfate pentadecahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

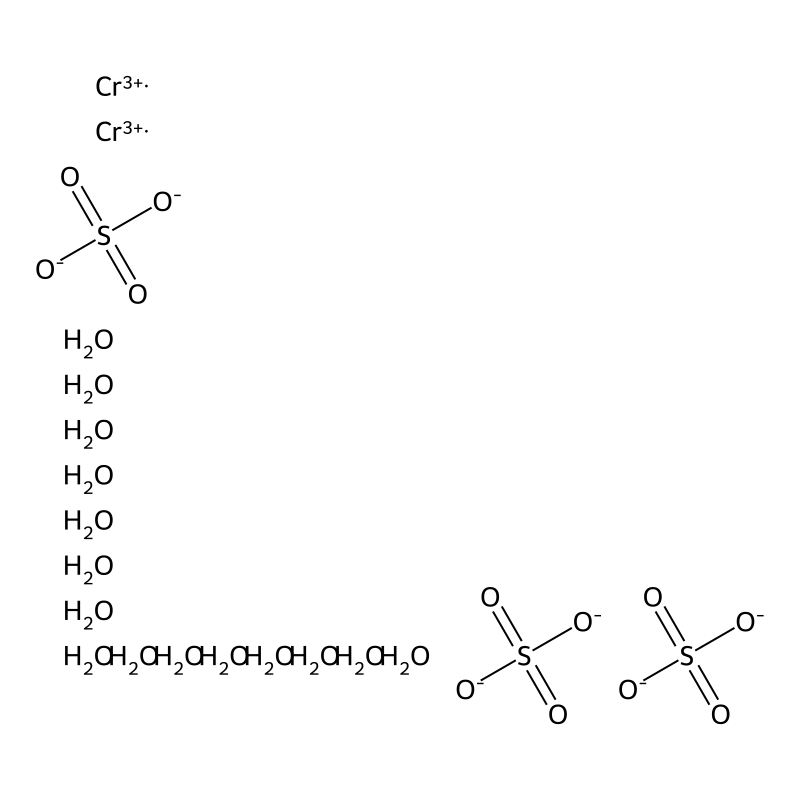

Chromic sulfate pentadecahydrate, chemically represented as , is a hydrated form of chromium(III) sulfate. It appears as a dark green, amorphous solid and has a molecular weight of approximately 662.41 g/mol. This compound is part of a broader category of chromium(III) sulfates, which can vary in their degree of hydration, ranging from anhydrous forms to those with up to 18 water molecules per formula unit .

Chromic sulfate pentadecahydrate is primarily used in various industrial applications, particularly in leather tanning and dyeing processes. Its unique properties stem from the presence of chromium in the +3 oxidation state, which imparts specific chemical reactivity and stability to the compound .

- Hydrolysis: In aqueous solutions, chromic sulfate can undergo hydrolysis to form chromium aquo complexes:

- Redox Reactions: Although chromic sulfate has weak oxidizing properties, it can still participate in redox reactions under specific conditions. For instance:

- Formation of Basic Chromium Sulfate: When treated with sodium hydroxide or other bases, it can form basic chromium sulfate:

The synthesis of chromic sulfate pentadecahydrate typically involves the following methods:

- Reduction of Sodium Dichromate: One common method is the reduction of sodium dichromate using sulfur dioxide in an acidic environment:

- Hydration of Anhydrous Chromium Sulfate: Another method involves hydrating anhydrous chromium sulfate by adding controlled amounts of water under specific temperature conditions to yield the pentadecahydrate form.

Chromic sulfate pentadecahydrate finds utility in various fields:

- Leather Tanning: It is a key agent in the chrome tanning process, enhancing the durability and flexibility of leather products.

- Dyeing Agents: Used as a mordant in textile dyeing processes due to its ability to fix dyes onto fabrics.

- Catalysts: Employed as a catalyst in organic synthesis reactions due to its reactivity.

- Ceramics and Paints: Utilized in producing green pigments for paints and ceramics.

Chromic sulfate pentadecahydrate is part of a group of related compounds that exhibit varying degrees of hydration and chemical properties:

| Compound Name | Molecular Formula | Hydration Level | Color |

|---|---|---|---|

| Chromic Sulfate | Anhydrous | Violet | |

| Chromic Sulfate Hexahydrate | Hexahydrate | Violet | |

| Chromic Sulfate Octadecahydrate | Octadecahydrate | Violet | |

| Basic Chromium Sulfate | Varies | Green |

Uniqueness

Chromic sulfate pentadecahydrate is unique due to its specific hydration state (15 water molecules), which influences its solubility and reactivity compared to other forms like the hexahydrate or octadecahydrate. This specific structure allows for distinct applications in both industrial processes and biological interactions.